hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate
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Overview
Description
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is a complex compound that belongs to the family of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate typically involves the following steps:
Synthesis of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole and benzaldehyde derivatives under acidic conditions.
Metalation: The final step involves the insertion of nickel(II) ions into the porphyrin ring, which can be achieved by reacting the carboxylated porphyrin with nickel(II) acetate or nickel(II) chloride in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Substitution: The compound can participate in substitution reactions, where ligands in the coordination sphere of nickel(II) are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands such as amines, phosphines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while reduction may yield nickel(I) complexes.
Scientific Research Applications
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate has a wide range of scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction reactions.
Photodynamic Therapy: Due to its ability to generate singlet oxygen upon light irradiation, the compound is used as a photosensitizer in photodynamic therapy for cancer treatment.
Photosensitizer: The compound is used in dye-sensitized solar cells and other photochemical applications.
Biological Studies: The compound’s interaction with biological molecules makes it a valuable tool in studying enzyme mechanisms and other biochemical processes.
Mechanism of Action
The mechanism of action of hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves the coordination of nickel(II) ions with the porphyrin ring. This coordination enhances the compound’s ability to participate in redox reactions and interact with other molecules. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP): A similar porphyrin derivative with carboxylate groups but without the nickel(II) ion.
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin (TPPS): Another water-soluble porphyrin derivative with sulfonate groups instead of carboxylate groups.
Zinc(II) meso-tetraphenylporphyrin (ZnTPP): A zinc(II) complex of a tetraphenylporphyrin, used in similar applications as the nickel(II) complex.
Uniqueness
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is unique due to its specific coordination with nickel(II) ions and the presence of carboxylate groups, which enhance its solubility and reactivity. This combination of features makes it particularly effective in catalysis and photodynamic therapy applications.
Properties
Molecular Formula |
C48H28N4NiO8 |
---|---|
Molecular Weight |
847.4 g/mol |
IUPAC Name |
hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Ni/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChI Key |
KRJLBWKAYPGJOF-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Ni+2] |
Origin of Product |
United States |
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